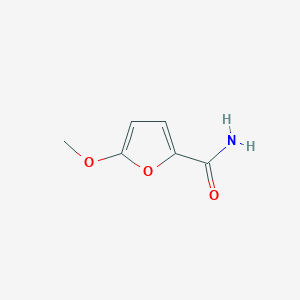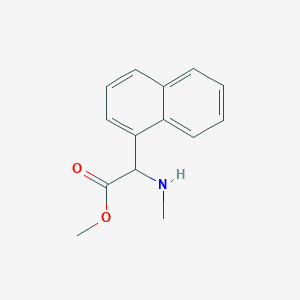
Methyl 2-(methylamino)-2-(1-naphthyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(methylamino)-2-(1-naphthyl)acetate is an organic compound that belongs to the class of naphthylamines. This compound is characterized by the presence of a naphthalene ring, which is a fused pair of benzene rings, and an ester functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(methylamino)-2-(1-naphthyl)acetate typically involves the reaction of 1-naphthylacetic acid with methylamine in the presence of a suitable catalyst. The reaction conditions may include:
Temperature: Typically around 50-100°C.
Catalyst: Commonly used catalysts include acids or bases to facilitate the esterification process.
Solvent: Solvents like methanol or ethanol are often used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction parameters are optimized to achieve efficient conversion rates.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of naphthoquinones.
Reduction: Reduction reactions may lead to the formation of naphthylamines.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Naphthoquinones.
Reduction Products: Naphthylamines.
Substitution Products: Various esters and amides.
科学的研究の応用
Methyl 2-(methylamino)-2-(1-naphthyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 2-(methylamino)-2-(1-naphthyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
類似化合物との比較
Similar Compounds
Naphthalene: A simple aromatic hydrocarbon with similar structural features.
Naphthylamine: An amine derivative of naphthalene.
Naphthoquinone: An oxidized form of naphthalene.
Uniqueness
Methyl 2-(methylamino)-2-(1-naphthyl)acetate is unique due to its ester functional group and the presence of a methylamino substituent. These features confer specific chemical reactivity and biological activity that distinguish it from other naphthalene derivatives.
特性
分子式 |
C14H15NO2 |
|---|---|
分子量 |
229.27 g/mol |
IUPAC名 |
methyl 2-(methylamino)-2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C14H15NO2/c1-15-13(14(16)17-2)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13,15H,1-2H3 |
InChIキー |
HVJFJNFIOWQYGW-UHFFFAOYSA-N |
正規SMILES |
CNC(C1=CC=CC2=CC=CC=C21)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Butyl-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-ylThio]-Acetamide](/img/structure/B12855787.png)

![Methyl 5-oxothiazolo[3,2-a]pyridine-7-carboxylate](/img/structure/B12855800.png)
![2-(Chloromethyl)-6-ethylbenzo[d]oxazole](/img/structure/B12855806.png)

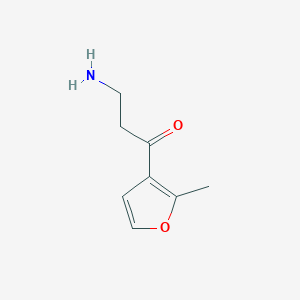
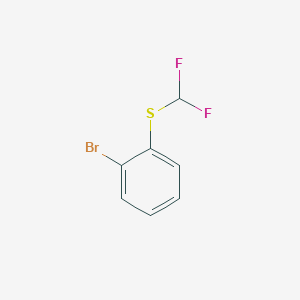

![6-{[(Tert-butyldimethylsilyl)oxy]methyl}oxan-3-one](/img/structure/B12855839.png)
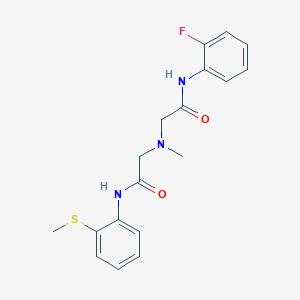
![Sulfoxonium, [(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-, inner salt](/img/structure/B12855846.png)
![1-(7-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12855850.png)

